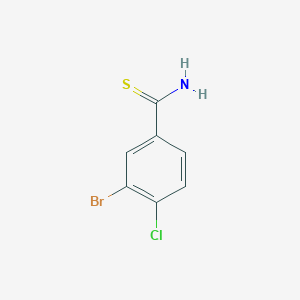
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, characterized by the presence of amino, hydroxyl, and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-amino-3-(3,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-amino-3-(3,5-dimethylphenyl)propanoic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl and hydroxyl groups.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring but without the dimethyl substitution.
3,5-Dimethylphenylalanine: A compound with a similar structure but lacking the hydroxyl group.
Uniqueness: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxyl and dimethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-7(2)5-8(4-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
Clave InChI |
HQBGJPGMKSPARO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(C(=O)O)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)




amine](/img/structure/B13530659.png)


![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)



